![molecular formula C13H20N4O4 B1277162 5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate CAS No. 398495-65-3](/img/structure/B1277162.png)

5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate

Descripción general

Descripción

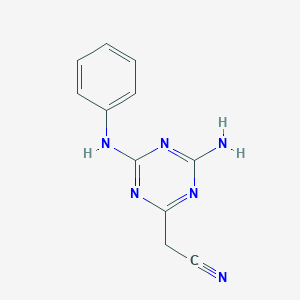

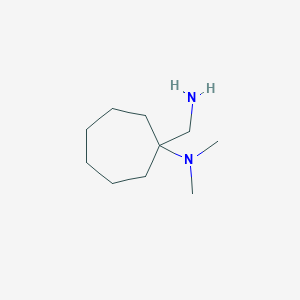

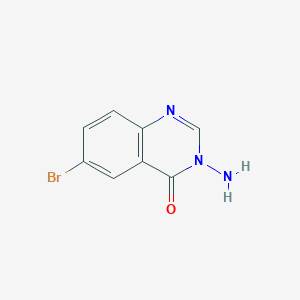

“5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate” is a compound with the molecular formula C13H20N4O4 . The asymmetric unit of this compound contains two crystallographically independent molecules in which the dihedral angles between the fused pyrrole and pyrazole rings are 5.06 (8) and 1.12 (8)° .

Synthesis Analysis

The synthesis of this compound involves a reaction of ethyl chlorocarbonate with tert-butyl 3-aminopyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate in the presence of DIEA in THF . The reaction is kept at 05 °C for 2 hours, allowed to reach room temperature, and stirred overnight .

Molecular Structure Analysis

In the crystal structure of this compound, molecules are linked by intermolecular N—H⋯O and N—H⋯N hydrogen bonds into chains parallel to the b axis .

Chemical Reactions Analysis

The preparation of pyrazole bromide from potassium tricyanomethanide can be accomplished in only two steps in good yield and features a selective Sandmeyer reaction on the corresponding diaminopyrazole .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 296.33 g/mol . It crystallizes in a triclinic system with cell parameters a = 10.772 (3) Å, b = 12.180 (4) Å, c = 12.986 (4) Å .

Aplicaciones Científicas De Investigación

Organic Synthesis Intermediate

Compounds like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate are used as intermediates in organic chemical synthesis . It’s plausible that our compound could serve a similar role in the synthesis of complex molecules.

Medicinal Chemistry

Pyrazole derivatives have been utilized in medicinal chemistry for their potential antitumor and radioprotectant properties . The compound may also be explored for such applications.

Pharmacological Research

Pyrrolo[3,4-c]pyrazole derivatives have shown promise in treating diseases of the nervous and immune systems, with noted antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Antifungal and Antibacterial Agent

Some pyrazoline derivatives synthesized through specific reactions have demonstrated significant antifungal and antibacterial activities , suggesting a possible application for our compound in developing new antimicrobial agents.

Antioxidant Properties

The same series of pyrazoline derivatives mentioned above also exhibited antioxidant properties , indicating that our compound could potentially be used in oxidative stress-related research.

Synthetic Methodology Development

The synthesis of pyrazole derivatives involves diverse methods, which are continuously being developed and improved upon . Our compound could be used in research focused on developing new synthetic methodologies.

Direcciones Futuras

Pyrazoles and their heteroannulated derivatives have been the focus of recent research due to their potential as biologically active moieties . They are gaining more attention in the field of medicinal chemistry . Future research may focus on exploring the biological activities of this specific compound and its potential applications.

Propiedades

IUPAC Name |

5-O-tert-butyl 1-O-ethyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4/c1-5-20-12(19)17-9-7-16(6-8(9)10(14)15-17)11(18)21-13(2,3)4/h5-7H2,1-4H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWAGENLXQIUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=C(CN(C2)C(=O)OC(C)(C)C)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426095 | |

| Record name | 5-tert-Butyl 1-ethyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate | |

CAS RN |

398495-65-3 | |

| Record name | 5-tert-Butyl 1-ethyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)